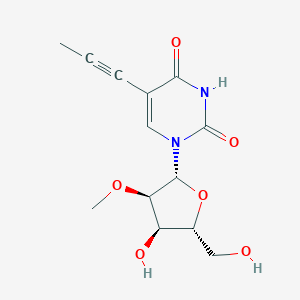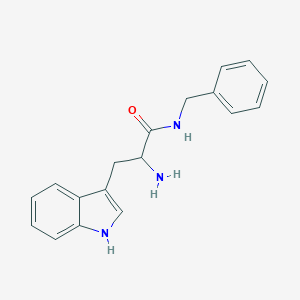![molecular formula C8H15NO2 B067586 (1R,7S)-4-propan-2-yl-3,5-dioxa-8-azabicyclo[5.1.0]octane CAS No. 169867-96-3](/img/structure/B67586.png)
(1R,7S)-4-propan-2-yl-3,5-dioxa-8-azabicyclo[5.1.0]octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,7S)-4-propan-2-yl-3,5-dioxa-8-azabicyclo[5.1.0]octane is a bicyclic compound that belongs to the class of tropane alkaloids. It is also known as tropinone, which is an important intermediate in the synthesis of various pharmaceuticals. Tropinone is a colorless crystalline solid that has a melting point of 63-65°C. This compound has attracted significant attention from scientists due to its unique chemical structure and its potential applications in various fields.
Mécanisme D'action
Tropinone acts as a competitive inhibitor of acetylcholine at muscarinic receptors. It blocks the binding of acetylcholine to the receptor, thereby preventing the activation of the receptor. This results in a decrease in the activity of the parasympathetic nervous system, which is responsible for controlling various bodily functions, including digestion, heart rate, and respiratory rate.
Biochemical and physiological effects:
Tropinone has a wide range of biochemical and physiological effects. It has been shown to have anticholinergic, antispasmodic, and mydriatic effects. It also has a stimulant effect on the central nervous system, which can lead to increased alertness and wakefulness. Tropinone has been used in the treatment of various medical conditions, including Parkinson's disease, asthma, and irritable bowel syndrome.
Avantages Et Limitations Des Expériences En Laboratoire
Tropinone has several advantages as a reagent in laboratory experiments. It is readily available and relatively inexpensive compared to other reagents. It is also stable under a wide range of conditions, making it suitable for use in various experiments. However, tropinone has several limitations. It is toxic and can be hazardous if not handled properly. It also has limited solubility in water, which can make it difficult to use in aqueous solutions.
Orientations Futures
There are several future directions for the study of tropinone. One potential area of research is the synthesis of new derivatives of tropinone with improved pharmacological properties. Another area of research is the development of new methods for the synthesis of tropinone and its derivatives. Additionally, the use of tropinone in the treatment of various medical conditions continues to be an active area of research. Finally, the study of the biochemical and physiological effects of tropinone and its derivatives could lead to the discovery of new drugs with therapeutic potential.
Méthodes De Synthèse
Tropinone can be synthesized by several methods, including the Robinson annulation, the Bischler-Napieralski reaction, and the Mannich reaction. The Robinson annulation is the most widely used method for the synthesis of tropinone. This method involves the condensation of acetone with cyclohexanone in the presence of a strong base, such as sodium ethoxide, followed by cyclization of the resulting intermediate to form tropinone.
Applications De Recherche Scientifique
Tropinone has been extensively studied for its potential applications in the pharmaceutical industry. It is an important intermediate in the synthesis of various drugs, including atropine, scopolamine, and cocaine. Atropine and scopolamine are widely used as anticholinergic drugs, while cocaine is a central nervous system stimulant. Tropinone is also used in the synthesis of various other compounds, including insecticides, herbicides, and fungicides.
Propriétés
Numéro CAS |
169867-96-3 |
|---|---|
Formule moléculaire |
C8H15NO2 |
Poids moléculaire |
157.21 g/mol |
Nom IUPAC |
(1R,7S)-4-propan-2-yl-3,5-dioxa-8-azabicyclo[5.1.0]octane |
InChI |
InChI=1S/C8H15NO2/c1-5(2)8-10-3-6-7(9-6)4-11-8/h5-9H,3-4H2,1-2H3/t6-,7+,8? |
Clé InChI |
AXFFCRVQWFKEBV-DHBOJHSNSA-N |
SMILES isomérique |
CC(C)C1OC[C@@H]2[C@@H](N2)CO1 |
SMILES |
CC(C)C1OCC2C(N2)CO1 |
SMILES canonique |
CC(C)C1OCC2C(N2)CO1 |
Synonymes |
3,5-Dioxa-8-azabicyclo[5.1.0]octane,4-(1-methylethyl)-,(1alpha,4alpha,7alpha)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-Oxabicyclo[3.1.0]hexane-6-carboxylicacid,2,4-dioxo-,(1alpha,5alpha,6alpha)-(9CI)](/img/structure/B67507.png)



![1-[(4-Nitrophenyl)sulfonyl]pyrrolidine](/img/structure/B67519.png)
![2-isopropyl-1-methyl-1H-benzo[d]imidazol-4-ol](/img/structure/B67520.png)





